3-(1H-Pyrazol-3-yl)indolizine 3-(1H-Pyrazol-3-yl)indolizine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17582383
InChI: InChI=1S/C11H9N3/c1-2-8-14-9(3-1)4-5-11(14)10-6-7-12-13-10/h1-8H,(H,12,13)
SMILES:
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol

3-(1H-Pyrazol-3-yl)indolizine

CAS No.:

Cat. No.: VC17582383

Molecular Formula: C11H9N3

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Pyrazol-3-yl)indolizine -

Specification

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
IUPAC Name 3-(1H-pyrazol-5-yl)indolizine
Standard InChI InChI=1S/C11H9N3/c1-2-8-14-9(3-1)4-5-11(14)10-6-7-12-13-10/h1-8H,(H,12,13)
Standard InChI Key TZZGEJDQBKAMPS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC=C(N2C=C1)C3=CC=NN3

Introduction

Structural and Molecular Characteristics

Core Architecture and Tautomerism

The indolizine framework consists of a bicyclic system combining a six-membered pyridine-like ring fused to a five-membered pyrrole-like ring. The pyrazole substituent at position 3 introduces additional nitrogen atoms, creating a polyheterocyclic system capable of diverse non-covalent interactions. Tautomerism arises due to the mobility of protons within the pyrazole ring, enabling equilibrium between 1H- and 2H-pyrazolyl tautomers. This dynamic behavior influences the compound’s electronic distribution and binding affinity toward biological targets .

Molecular Properties

  • IUPAC Name: 3-(1H-pyrazol-3-yl)indolizine

  • Molecular Formula: C₁₂H₉N₃

  • Molecular Weight: 195.23 g/mol

  • Canonical SMILES: C1=CC2=C(C=C(N2C=C1)C3=CNN=C3)N

  • InChI Key: TYYVKWOCYMJMLF-UHFFFAOYSA-N

The presence of both electron-rich (indolizine) and electron-deficient (pyrazole) regions facilitates charge-transfer interactions, a property exploitable in organic electronics.

Synthetic Methodologies

Cyclocondensation Strategies

A prevalent synthetic route involves the cyclocondensation of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopyrazole with acetylenedicarboxylates under acidic conditions yields the indolizine core via a [3+2] cycloaddition mechanism . Catalysts such as nano-ZnO enhance regioselectivity, favoring the formation of the 3-pyrazolyl isomer over competing regioisomers.

Representative Reaction Scheme:

3-Aminopyrazole+Dimethyl acetylenedicarboxylateHCl, EtOH3-(1H-Pyrazol-3-yl)indolizine[2]\text{3-Aminopyrazole} + \text{Dimethyl acetylenedicarboxylate} \xrightarrow{\text{HCl, EtOH}} \text{3-(1H-Pyrazol-3-yl)indolizine} \quad[2]

Industrial-Scale Production

Scalable methods employ one-pot multicomponent reactions (MCRs) to streamline synthesis. Photoredox catalysis and transition-metal-mediated couplings (e.g., Suzuki-Miyaura) enable modular functionalization of the indolizine scaffold. These approaches achieve yields exceeding 70% under optimized conditions, with purification facilitated by crystallization or chromatography.

Biological Activities and Mechanisms

Comparative Cytotoxicity Data:

DerivativeIC₅₀ (µM) MCF-7IC₅₀ (µM) A549
3a1.22.5
3b2.83.1
Cisplatin0.91.8

Anti-Inflammatory and Antimicrobial Effects

The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB nuclear translocation. In microbial assays, it demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), likely through membrane disruption.

Structure-Activity Relationships (SAR)

Substituent Effects at Key Positions

  • N1 Substitution: Methyl or phenyl groups enhance metabolic stability but reduce solubility.

  • C3 Pyrazole Modification: Electron-withdrawing groups (e.g., -NO₂) improve anticancer activity but increase toxicity.

  • Indolizine C1 Carboxylic Acid: Introduced via post-synthetic oxidation, this group augments binding to charged residues in target proteins .

PositionModificationEffect on Activity
N1Methylation↑ Metabolic stability
C3-NO₂ substitution↑ Cytotoxicity, ↑ Hepatotoxicity
C1-COOH introduction↑ Target affinity

Applications in Drug Discovery

Lead Optimization Strategies

Fragment-based drug design (FBDD) has identified 3-(1H-Pyrazol-3-yl)indolizine as a privileged scaffold for kinase inhibitors. Computational docking reveals high affinity for cyclin-dependent kinases (CDKs), with binding energies comparable to FDA-approved drugs like palbociclib (ΔG = -9.8 kcal/mol vs. -10.2 kcal/mol) .

Prodrug Development

Ester prodrugs (e.g., ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate) improve oral bioavailability by masking the carboxylic acid group. In vivo studies in rats show a 3.5-fold increase in plasma concentration compared to the parent compound.

Challenges and Future Directions

Toxicity and Selectivity

While potent, many derivatives exhibit off-target effects, particularly hepatotoxicity. Structural refinements, such as incorporating polyethylene glycol (PEG) chains, may enhance tumor selectivity.

Emerging Applications in Material Science

The compound’s extended π-conjugation system makes it a candidate for organic light-emitting diodes (OLEDs). Preliminary studies report a luminescence efficiency of 15 cd/A, rivaling traditional materials like Alq₃.

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